molecular formula C13H13NO3S B7835323 3-Ethoxy-4-{[3-(methylthio)phenyl]amino}cyclobut-3-ene-1,2-dione

3-Ethoxy-4-{[3-(methylthio)phenyl]amino}cyclobut-3-ene-1,2-dione

Cat. No.: B7835323
M. Wt: 263.31 g/mol
InChI Key: CQBADCKTQZAGLZ-UHFFFAOYSA-N
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Description

3-Ethoxy-4-{[3-(methylthio)phenyl]amino}cyclobut-3-ene-1,2-dione is an organic compound with a complex structure that includes an ethoxy group, a methylthio-substituted phenyl group, and a cyclobutene-1,2-dione core

Preparation Methods

The synthesis of 3-Ethoxy-4-{[3-(methylthio)phenyl]amino}cyclobut-3-ene-1,2-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyclobutene-1,2-dione core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the ethoxy group: This step often involves the use of ethylating agents under controlled conditions.

    Attachment of the methylthio-substituted phenyl group: This can be done through nucleophilic substitution reactions using suitable phenyl derivatives.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

3-Ethoxy-4-{[3-(methylthio)phenyl]amino}cyclobut-3-ene-1,2-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy or methylthio groups, using reagents like sodium hydride or alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Ethoxy-4-{[3-(methylthio)phenyl]amino}cyclobut-3-ene-1,2-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.

    Industry: It may be used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-{[3-(methylthio)phenyl]amino}cyclobut-3-ene-1,2-dione involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and methylthio groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The cyclobutene-1,2-dione core may also participate in redox reactions, further modulating its effects.

Comparison with Similar Compounds

Similar compounds to 3-Ethoxy-4-{[3-(methylthio)phenyl]amino}cyclobut-3-ene-1,2-dione include:

    3-Ethoxy-4-phenylcyclobut-3-ene-1,2-dione: Lacks the methylthio group, which may result in different chemical and biological properties.

    3-Methoxy-4-{[3-(methylthio)phenyl]amino}cyclobut-3-ene-1,2-dione: Substitutes the ethoxy group with a methoxy group, potentially altering its reactivity and interactions.

    3-Ethoxy-4-{[4-(trifluoromethyl)phenyl]amino}cyclobut-3-ene-1,2-dione: Contains a trifluoromethyl group instead of a methylthio group, which can significantly impact its chemical behavior and applications.

Properties

IUPAC Name

3-ethoxy-4-(3-methylsulfanylanilino)cyclobut-3-ene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-3-17-13-10(11(15)12(13)16)14-8-5-4-6-9(7-8)18-2/h4-7,14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBADCKTQZAGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)C1=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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